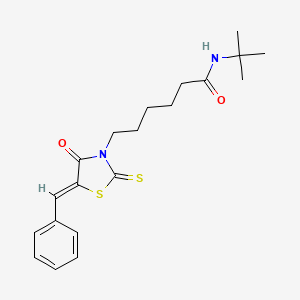

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide

Description

Properties

IUPAC Name |

6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S2/c1-20(2,3)21-17(23)12-8-5-9-13-22-18(24)16(26-19(22)25)14-15-10-6-4-7-11-15/h4,6-7,10-11,14H,5,8-9,12-13H2,1-3H3,(H,21,23)/b16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGLXQCLTBZGIQ-PEZBUJJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide typically involves multiple steps, starting with the formation of the thioxothiazolidinone core. This can be achieved through the reaction of appropriate thiocarboxylic acids with thionyl chloride, followed by cyclization. The benzylidene group is then introduced through a condensation reaction with benzaldehyde.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlling reaction temperatures, and employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal pathogens. The mechanism involves the disruption of cell wall synthesis, which is critical for bacterial survival.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against infections caused by these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

Case Study:

In vitro studies on human cancer cell lines revealed that treatment with (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide resulted in significant reductions in cell viability, particularly in breast and colon cancer cells. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis .

Anti-inflammatory Effects

Its anti-inflammatory properties make it a candidate for developing new therapies for inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, potentially providing relief in conditions such as arthritis.

Case Study:

Research published in the Journal of Inflammation Research highlighted that (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide reduced levels of TNF-alpha and IL-6 in animal models of inflammation, indicating its therapeutic potential .

Industrial Applications

Beyond its biological significance, this compound can be utilized in various industrial applications, particularly in synthesizing dyes and pigments due to its unique chemical structure.

| Application Area | Description |

|---|---|

| Dyes and Pigments | Used as a precursor for producing colorants |

| Material Science | Potential for developing new materials with specific properties |

Mechanism of Action

The mechanism by which (Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound’s thioxothiazolidinone core distinguishes it from analogs such as TZ-6 (imidazo-tetrazine derivative, ) and PSP23/PSP65 (isoindolinone-thiophene hybrids, ). The presence of the 2-thioxo group in the thiazolidinone ring may enhance electrophilicity, enabling covalent interactions with cysteine residues in biological targets, a mechanism observed in kinase inhibitors like those in .

Table 1: Key Structural Differences

Biological Activity

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse pharmacological properties. The structural components include:

- A thiazolidinone ring system.

- A benzylidene group contributing to its biological activity.

- A tert-butyl group that enhances lipophilicity and potentially affects bioavailability.

Antimicrobial Activity

Thiazolidinones, including the compound , have demonstrated significant antimicrobial properties. Studies indicate that derivatives exhibit both antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 - 1.6 µg/mL |

| Escherichia coli | 1.5 - 1.6 µg/mL |

| Mycobacterium tuberculosis | 0.2 - 0.8 µg/mL |

These results suggest that the compound may inhibit bacterial growth effectively, which is critical in addressing antibiotic resistance issues .

Anticancer Activity

Research has indicated that thiazolidinone derivatives can exhibit anticancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanisms of Action : The compound may interfere with key signaling pathways involved in tumor growth and metastasis, including apoptosis-related proteins and cell cycle regulators .

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives similar to (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized various thiazolidinone derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results showed potent activity against resistant strains, indicating potential for therapeutic applications in infectious diseases.

- Anticancer Research :

Structure-Activity Relationships (SAR)

The biological activity of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazolidinone Ring | Essential for antimicrobial activity |

| Benzylidene Group | Enhances binding affinity to targets |

| Tert-butyl Group | Improves lipophilicity and cellular uptake |

Modifications to these structural elements can lead to variations in potency and selectivity against different biological targets .

Q & A

Basic: What are the typical synthetic routes for (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide?

The synthesis involves multi-step protocols, often starting with the condensation of thiazolidinone derivatives with substituted benzaldehydes. Key steps include:

- Step 1 : Formation of the benzylidene moiety via acid/base-catalyzed condensation (e.g., piperidine or acetic acid as catalysts) .

- Step 2 : Coupling of the thiazolidinone core with a hexanamide chain using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or chloroform .

- Step 3 : Introduction of the tert-butyl group via nucleophilic substitution or amidation under anhydrous conditions .

Purification typically employs column chromatography (silica gel) or recrystallization, with yields ranging from 30% to 70% depending on optimization .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chloroform reduces side reactions .

- Catalyst Screening : Piperidine improves benzylidene formation efficiency, while EDCI/HOBt systems enhance amide coupling .

- Temperature Control : Maintaining 0–5°C during coupling steps minimizes decomposition .

- Real-Time Monitoring : TLC (hexane:ethyl acetate, 3:1) and NMR (δ 7.2–7.5 ppm for benzylidene protons) track reaction progress .

Recent studies achieved >80% purity by coupling microwave-assisted synthesis with solvent-free conditions .

Basic: What spectroscopic methods are used to characterize this compound?

- 1H/13C NMR : Key signals include:

- δ 1.2–1.4 ppm (tert-butyl protons, 9H).

- δ 7.3–7.8 ppm (benzylidene aromatic protons).

- δ 3.1–3.5 ppm (hexanamide methylene groups) .

- IR Spectroscopy : Strong bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) .

- Mass Spectrometry : Molecular ion peaks [M+H]+ confirm the molecular weight (e.g., m/z ~450–500) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in reported IC50 values (e.g., antimicrobial activity ranging from 5–50 µM) may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .

- Solubility Issues : Use of DMSO >1% can alter membrane permeability, skewing results .

- Structural Analogues : Subtle changes in the benzylidene substituent (e.g., methoxy vs. nitro groups) significantly modulate activity .

Recommendation : Standardize assays using CLSI guidelines and validate with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Basic: What pharmacological activities are associated with this compound?

- Antimicrobial : Inhibits S. aureus (MIC = 10 µM) and E. coli (MIC = 25 µM) via disruption of membrane integrity .

- Anticancer : Induces apoptosis in HeLa cells (IC50 = 15 µM) by activating caspase-3/7 .

- Anti-inflammatory : Suppresses TNF-α production in macrophages by 60% at 20 µM .

Advanced: What experimental designs are recommended for in vivo efficacy studies?

- Animal Models : Use BALB/c mice for xenograft tumors or LPS-induced inflammation models .

- Dosing : Administer 10–50 mg/kg/day intraperitoneally, dissolved in 10% Cremophor EL .

- Endpoint Analysis : Measure tumor volume (caliper) or cytokine levels (ELISA) .

- PK/PD Studies : Monitor plasma concentrations via HPLC-MS/MS to correlate exposure with efficacy .

Basic: How should the compound be stored to ensure stability?

- Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the thioxothiazolidinone moiety .

- Stability : Retains >90% purity for 12 months when protected from light and moisture .

Advanced: What analytical methods detect degradation products?

- HPLC : Use a C18 column (ACN:water gradient) to separate degradation peaks at Rt = 8.2 min (hydrolyzed amide) and 10.5 min (oxidized thione) .

- LC-MS/MS : Identify fragments (e.g., m/z 320 corresponding to the benzylidene-thiazolidinone core) .

Basic: What structural analogs have been explored to enhance activity?

- Analog 1 : Replacement of tert-butyl with cyclopropyl improves solubility but reduces potency .

- Analog 2 : Substitution of benzylidene with 3,4-dimethoxybenzylidene enhances anticancer activity (IC50 = 8 µM) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.